

# Independent Analysis of AL002 Research Findings in Early Alzheimer's Disease

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **DL002**

Cat. No.: **B15605098**

[Get Quote](#)

An objective review of the investigational TREM2-targeting antibody, AL002, reveals a promising mechanism of action hampered by a lack of clinical efficacy in its Phase 2 trial. Developed by Alector in collaboration with AbbVie, AL002 did not meet its primary or secondary endpoints in the INVOKE-2 study, failing to slow cognitive decline in individuals with early Alzheimer's disease.

This guide provides an independent verification of the available research findings on AL002 (initially misidentified as **DL002** in some contexts), comparing its performance with the current landscape of treatments for early Alzheimer's disease. The information is intended for researchers, scientists, and drug development professionals to offer a concise overview of the clinical trial outcomes and the scientific rationale behind the drug's development.

## Comparative Analysis of Clinical Trial Results

The Phase 2 INVOKE-2 clinical trial of AL002 failed to demonstrate a statistically significant benefit over placebo.<sup>[1][2][3]</sup> While Alector has not released detailed quantitative data from the study, press releases have confirmed that the trial did not meet its primary endpoint, the Clinical Dementia Rating Sum of Boxes (CDR-SB), nor did it show favorable effects on secondary clinical, functional, or biomarker endpoints.<sup>[1][2][3]</sup> The company has stated its intention to share the full results with the scientific community in the future.<sup>[4]</sup>

Due to the absence of specific quantitative data for AL002, a direct numerical comparison with other investigational drugs is not possible at this time. The following table provides a qualitative

comparison based on the reported outcomes of AL002 and other therapies in development for early Alzheimer's disease.

| Drug                         | Target/Mechanism                   | Phase | Reported Outcome on Primary Endpoint                                                                                                               |
|------------------------------|------------------------------------|-------|----------------------------------------------------------------------------------------------------------------------------------------------------|
| AL002                        | TREM2 Agonist                      | 2     | Failed to meet primary endpoint: No significant slowing of cognitive decline (CDR-SB). <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Gantenerumab                 | Amyloid Beta Removal               | 2/3   | Reduced molecular markers of disease but did not demonstrate a cognitive benefit in the DIAN-TU-001 trial. <a href="#">[5]</a>                     |
| Valiintramiprosate (ALZ-801) | Amyloid Beta Aggregation Inhibitor | 3     | Showed signals of clinically meaningful cognitive and functional benefits in a prespecified analysis of patients with mild cognitive impairment.   |
| Tazbentetol (SPG302)         | Synaptic Regeneration              | 2a    | Showed early signs of sustained, cumulative cognitive benefits in patients with mild-to-moderate Alzheimer's disease.                              |

## Experimental Protocols

### AL002 Phase 2 INVOKE-2 Trial Methodology

The INVOKE-2 study (NCT04592874) was a randomized, double-blind, placebo-controlled, dose-ranging, multi-center Phase 2 clinical trial designed to evaluate the efficacy and safety of AL002 in individuals with early Alzheimer's disease.[\[1\]](#)[\[3\]](#)[\[6\]](#)

- Participants: The trial enrolled 381 participants with a diagnosis of early Alzheimer's disease, confirmed by amyloid PET or cerebrospinal fluid (CSF) analysis.[\[6\]](#) The median age of participants was 71 years.[\[6\]](#)
- Intervention: Patients were randomized to receive one of three intravenous dose regimens of AL002 (15 mg/kg, 40 mg/kg, or 60 mg/kg every four weeks) or a placebo.[\[1\]](#)[\[3\]](#)
- Primary Endpoint: The primary measure of efficacy was the change from baseline in the Clinical Dementia Rating Sum of Boxes (CDR-SB) score.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Trial Design: The study utilized a common close design, with a randomized treatment period of up to 96 weeks. All participants remained on their assigned treatment until the last participant had completed 48 weeks of treatment.[\[1\]](#)[\[3\]](#)
- Safety: The trial observed treatment-emergent MRI findings resembling amyloid-related imaging abnormalities (ARIA), particularly in carriers of the APOE  $\epsilon 4$  allele.[\[7\]](#)

[Click to download full resolution via product page](#)

Workflow of the AL002 Phase 2 INVOKE-2 Clinical Trial.

## AL002 Mechanism of Action: TREM2 Signaling Pathway

AL002 is a humanized monoclonal antibody designed to bind to and activate the Triggering Receptor Expressed on Myeloid cells 2 (TREM2).<sup>[8]</sup> TREM2 is a receptor located on the surface of microglia, the primary immune cells of the brain. In Alzheimer's disease, impaired TREM2 function is associated with an increased risk of developing the disease. The therapeutic hypothesis is that by activating TREM2, AL002 would stimulate microglial activity, leading to enhanced phagocytosis and clearance of amyloid beta plaques and other pathological proteins, thereby slowing disease progression.<sup>[8]</sup>

Phase 1 data indicated that AL002 was generally well-tolerated and demonstrated target engagement by reducing soluble TREM2 (sTREM2) in the CSF, a biomarker indicating that the antibody was binding to its target.<sup>[9]</sup>

[Click to download full resolution via product page](#)

Proposed mechanism of action of AL002 via the TREM2 signaling pathway.

## Conclusion

The development of AL002 for early Alzheimer's disease has been discontinued following the disappointing results of the Phase 2 INVOKE-2 trial.<sup>[1]</sup> While the drug demonstrated target engagement and a sound mechanistic rationale based on the role of TREM2 in neuro-inflammation, this did not translate into clinical benefit for patients.<sup>[7]</sup> The failure of AL002 underscores the complexity of targeting neuro-inflammation in Alzheimer's disease and highlights the ongoing challenges in developing effective disease-modifying therapies. Future publication of the detailed quantitative data from the INVOKE-2 study will be crucial for the scientific community to fully understand the trial's outcomes and to inform future research in this area.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. neurologylive.com [neurologylive.com]
- 2. Alector Shares AL002 Phase 2 Study Results and Company Updates [synapse.patsnap.com]
- 3. Alector Announces Results from AL002 INVOKE-2 Phase 2 Trial in Individuals with Early Alzheimer's Disease and Provides Business Update | Alector [investors.alector.com]
- 4. Alector stock drops after Alzheimer's drug fails in Phase II trial [clinicaltrialsarena.com]
- 5. clinicallab.com [clinicallab.com]
- 6. alector.gcs-web.com [alector.gcs-web.com]
- 7. Alector announces results from INVOKE-2 Phase 2 trial in early AD | Alzheimer Europe [alzheimer-europe.org]
- 8. alzforum.org [alzforum.org]
- 9. Alector Announces Phase 1 Data on AL002 at the 12th Clinical Trials on Alzheimer's Disease (CTAD) Meeting - BioSpace [biospace.com]

- To cite this document: BenchChem. [Independent Analysis of AL002 Research Findings in Early Alzheimer's Disease]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15605098#independent-verification-of-dl002-research-findings\]](https://www.benchchem.com/product/b15605098#independent-verification-of-dl002-research-findings)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)